3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with ethyl acetoacetate under acidic conditions to form the desired carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl and pyrazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)-1-(p-tolyl)prop-2-en-1-one
- (3-Nitrophenyl)-p-tolyl-methanone
Uniqueness
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
302918-29-2 |
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Molecular Formula |
C19H17N5O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)13(2)20-23-19(25)18-11-17(21-22-18)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+ |
InChI Key |
MNKYTUKREKCQCR-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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